1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for metal ion detection.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to metal ions, altering their fluorescence properties and enabling their detection . Additionally, its therapeutic effects may be mediated through the inhibition of specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core and exhibit comparable fluorescence and biological activities.
Indole Derivatives: These compounds also possess aromatic heterocyclic structures and are known for their diverse biological activities.
Uniqueness
1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C24H27ClN4O4 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27ClN4O4/c1-31-21-9-6-17(22(32-2)23(21)33-3)15-28-10-12-29(13-11-28)24(30)20-14-19(26-27-20)16-4-7-18(25)8-5-16/h4-9,14H,10-13,15H2,1-3H3,(H,26,27) |
InChI Key |
GFNCOZLASSWEHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)OC)OC |
Origin of Product |
United States |
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